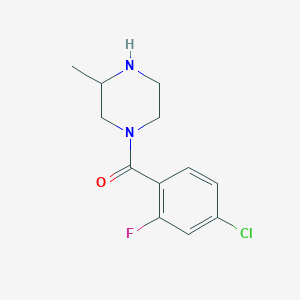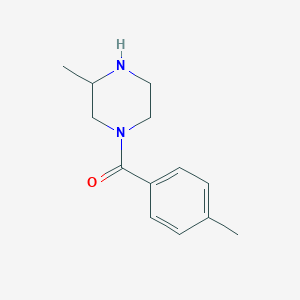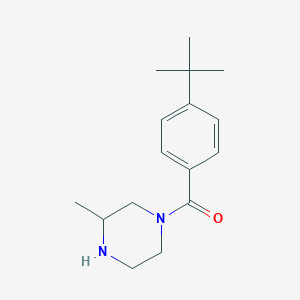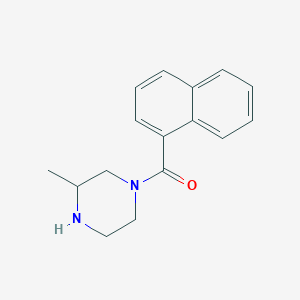
(S)-1-N-Boc-3-Vinyl-pyrrolidine
概要
説明
-(S)-1-N-Boc-3-Vinyl-pyrrolidine (S-1-BVP) is an important organic compound used in a wide variety of scientific research and laboratory experiments. It is a chiral, amino acid-based molecule that has been studied and used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of (S)-1-N-Boc-3-Vinyl-pyrrolidine is not yet fully understood. However, it is known to interact with certain enzymes, such as the enzyme thiolase, and is believed to affect the activity of these enzymes. It is also believed to interact with certain receptor sites in the body, and is believed to be involved in the regulation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-N-Boc-3-Vinyl-pyrrolidine are not yet fully understood. However, it is believed to affect the activity of certain enzymes, and is believed to be involved in the regulation of certain cellular processes. It is also believed to interact with certain receptor sites in the body, and may be involved in the regulation of certain hormones.
実験室実験の利点と制限
(S)-1-N-Boc-3-Vinyl-pyrrolidine has several advantages for laboratory experiments. It is a stable compound and can be stored for long periods of time. It is also a chiral molecule, which makes it useful for the synthesis of drug compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that (S)-1-N-Boc-3-Vinyl-pyrrolidine is not approved for use in humans and should only be used in laboratory experiments.
将来の方向性
There are several potential future directions for (S)-1-N-Boc-3-Vinyl-pyrrolidine research. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and pharmacology. Finally, further research could be done to explore its potential use in enzyme-catalyzed reactions and its potential interactions with other compounds in the body.
科学的研究の応用
(S)-1-N-Boc-3-Vinyl-pyrrolidine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, it has been used as a chiral building block for the synthesis of a variety of drug compounds. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, and in pharmacology, it has been used to study the effects of drugs on the body.
特性
IUPAC Name |
tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)

